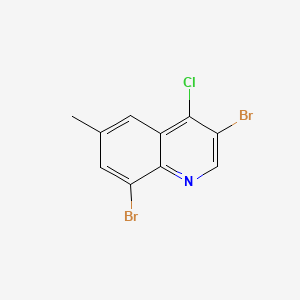

3,8-Dibromo-4-chloro-6-methylquinoline

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry in Academic Research

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.orgrsc.org A significant milestone in its synthesis was the Skraup synthesis, developed in 1880, which involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.org This and other classical methods such as the Doebner-von Miller, Combes, and Friedländer syntheses have been fundamental to the exploration of quinoline derivatives. numberanalytics.comiipseries.org Over the decades, research has evolved from these foundational methods to more sophisticated and efficient synthetic strategies, including metal-catalyzed and multicomponent reactions, to access a diverse range of substituted quinolines. rsc.orgnih.gov

The Quinoline Scaffold as a Privileged Structure in Contemporary Chemical Research

In modern chemical research, particularly in medicinal chemistry, the quinoline ring system is recognized as a "privileged structure." nih.govtandfonline.comnih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for the discovery of new therapeutic agents. tandfonline.comnih.govresearchgate.net The versatility of the quinoline scaffold is demonstrated by its presence in a wide spectrum of bioactive compounds, including antimalarials (e.g., quinine, chloroquine), anticancer agents (e.g., camptothecin), and antibacterials. rsc.orgnih.gov The structural rigidity and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, are key features contributing to its ability to interact effectively with biological macromolecules. researchgate.net

Importance of Halogenation Patterns in Quinoline Systems for Tailored Reactivity and Molecular Recognition

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline core is a powerful strategy for modulating the physicochemical and biological properties of the resulting derivatives. mt.com Halogenation can influence a molecule's lipophilicity, metabolic stability, and electronic distribution, which in turn can enhance its binding affinity to target proteins and improve its pharmacokinetic profile. researchgate.net The specific pattern of halogenation is crucial, as the position of the halogen substituent can dictate the molecule's reactivity in further synthetic transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. evitachem.com For instance, halogenation at different positions of the quinoline ring can lead to derivatives with distinct biological activities, highlighting the importance of regioselective synthesis. rsc.orgrsc.org

Scope and Objectives of Research on 3,8-Dibromo-4-chloro-6-methylquinoline

The specific compound, this compound, represents a highly functionalized quinoline derivative with a unique substitution pattern. Research on this molecule is driven by the potential to leverage its distinct chemical features for various applications. The primary objectives of investigating this compound include:

Elucidating its synthesis and characterizing its physicochemical properties.

Exploring its reactivity, particularly the differential reactivity of the halogen substituents, to serve as a versatile building block in organic synthesis.

Investigating its potential as a scaffold for the development of new molecules with tailored biological or material science applications.

The presence of three halogen atoms at the 3, 4, and 8 positions, along with a methyl group at the 6-position, offers multiple sites for chemical modification, making it a valuable intermediate for creating complex molecular architectures.

Chemical Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, starting from simpler, commercially available precursors.

Synthetic Pathways and Key Intermediates

While a specific, detailed synthesis for this compound is not extensively documented in a single source, its preparation can be inferred from established quinoline synthesis methodologies and halogenation techniques. A plausible synthetic route would likely involve the initial construction of a substituted quinoline core, followed by sequential halogenation steps.

Key synthetic strategies that could be employed include:

Friedländer Synthesis: This could involve the condensation of a suitably substituted o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.

Doebner-von Miller Reaction: This reaction of an α,β-unsaturated carbonyl compound with an aniline derivative could also be a viable route.

Halogenation: The introduction of bromine and chlorine atoms would likely be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), or through other methods like the use of phosphorus oxychloride for chlorination. evitachem.comgoogle.com

The synthesis would likely proceed through key intermediates such as 8-bromo-4-hydroxy-6-methylquinoline (B12123984) or 6-bromo-4-chloroquinoline. google.comchemshuttle.com The precise order of the halogenation and other substitution steps would be critical to achieving the desired regiochemistry.

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

| Property | Data |

| Molecular Formula | C10H6Br2ClN |

| Molecular Weight | 335.423 g/mol |

| Appearance | Typically a solid crystalline substance |

Interactive Data Table: Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show signals corresponding to the aromatic protons and the methyl group. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern on the quinoline ring.

¹³C NMR would provide information on the number and types of carbon atoms in the molecule, including the carbon atoms attached to the halogens.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound, matching the molecular formula C10H6Br2ClN.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H, C=C, and C=N bonds within the quinoline ring system, as well as vibrations corresponding to the carbon-halogen bonds.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its molecular structure and the presence of multiple halogen atoms.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1204812-25-8 |

|---|---|

Molecular Formula |

C10H6Br2ClN |

Molecular Weight |

335.423 |

IUPAC Name |

3,8-dibromo-4-chloro-6-methylquinoline |

InChI |

InChI=1S/C10H6Br2ClN/c1-5-2-6-9(13)8(12)4-14-10(6)7(11)3-5/h2-4H,1H3 |

InChI Key |

JLXCNVBUOIJUKO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(=C(C=N2)Br)Cl)Br |

Synonyms |

4-Chloro-3,8-dibromo-6-methylquinoline |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,8 Dibromo 4 Chloro 6 Methylquinoline

Retrosynthetic Analysis and Strategic Disconnections for Polysubstituted Quinolines

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. iitg.ac.in For a polysubstituted quinoline (B57606) like 3,8-Dibromo-4-chloro-6-methylquinoline, the primary strategic disconnections involve breaking the bonds that form the quinoline ring system. The goal of this analysis is to simplify the target molecule into more readily available or synthetically accessible precursors. princeton.edu

Key disconnections for the quinoline core typically involve cleaving the C-N and C-C bonds of the pyridine (B92270) ring. This leads to two main retrosynthetic approaches:

[Aniline + Three-Carbon Unit] Disconnection: This is the most common strategy, where the quinoline ring is disconnected to an aniline (B41778) derivative and a three-carbon component. For the target molecule, this would involve a disconnection to a dibrominated and methylated aniline and a three-carbon synthon that would ultimately form the C2, C3, and C4 atoms of the quinoline ring, already bearing the chloro substituent.

[o-Acylaniline + Two-Carbon Unit] Disconnection: An alternative approach involves disconnecting the quinoline to an ortho-acylaniline and a two-carbon fragment. This strategy is characteristic of the Friedländer synthesis and its variations.

Further disconnections would then focus on the introduction of the halogen and methyl substituents onto the aromatic rings of the precursors. The timing of these functionalizations (before or after quinoline ring formation) is a critical strategic consideration, as the electronic nature of the substituents can significantly influence the reactivity and regioselectivity of subsequent reactions.

Established Synthetic Routes to Halogenated Quinoline Derivatives

The synthesis of halogenated quinolines often employs classical annulation reactions that have been adapted for these specific substrates. These methods provide the foundational frameworks for constructing the quinoline core.

Classical Annulation Reactions and their Adaptations for Halogenated Systems

Several classical name reactions remain cornerstones of quinoline synthesis, and their application to halogenated systems has been extensively studied. jptcp.com

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or ester. organicreactions.orgwikipedia.org For the synthesis of this compound, a potential route could involve the reaction of a 2-amino-3,5-dibromobenzaldehyde (B195418) with a chlorinated ketone or ester. evitachem.com The reaction is typically catalyzed by acid or base. wikipedia.org Modifications such as microwave-assisted synthesis have been shown to improve yields and reduce reaction times for halogenated quinolines. nih.gov Recent developments have also explored electrochemically assisted Friedländer reactions as a sustainable approach. rsc.org A general approach for synthesizing 3-haloquinolines via the Friedländer reaction of α-haloketones has also been described. acs.org

Skraup Synthesis: The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com While known for its often vigorous reaction conditions, it can be a powerful tool. orgsyn.org For the target molecule, a di-bromo-methylaniline could be subjected to Skraup conditions. However, controlling the regioselectivity of the cyclization and subsequent chlorination at the C4 position would be a significant challenge.

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones. It generally offers a more controlled reaction compared to the Skraup synthesis.

Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction proceeds through a Schiff base intermediate and subsequent thermal cyclization to form a 4-hydroxyquinoline. synarchive.comnih.gov For the target compound, this would necessitate a subsequent chlorination step to replace the hydroxyl group at the C4 position. The choice of solvent is crucial in this synthesis, with high-boiling point solvents often used to facilitate the high-temperature cyclization. nih.gov

Multi-Component Reactions (MCRs) for Direct Synthesis of Complex Quinolines

Multi-component reactions (MCRs) have emerged as highly efficient and versatile strategies for the synthesis of complex molecules like polysubstituted quinolines in a single step. rsc.orgrsc.org These reactions offer advantages in terms of atom economy, reduced waste generation, and the ability to rapidly build molecular diversity. rsc.orgthieme-connect.com

For the synthesis of halogenated quinolines, MCRs can provide a direct route to the desired substitution pattern. For instance, a three-component reaction could involve an aniline, an aldehyde, and an activated alkyne or ketone. acs.orgnih.gov The versatility of MCRs allows for the incorporation of various functional groups, making them suitable for preparing highly substituted quinolines. rsc.orgrsc.org

Modern Catalytic Approaches for Quinoline Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency, selectivity, and sustainability of quinoline synthesis. These approaches often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Transition-Metal-Catalyzed Cyclization and Cross-Coupling Strategies

Transition-metal catalysis has become a dominant force in the synthesis of complex heterocyclic compounds, including quinolines. ias.ac.innih.gov These methods often involve the activation of C-H bonds or the use of cross-coupling reactions to construct the quinoline ring.

Palladium-catalyzed reactions: Palladium catalysts are widely used in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which can be employed to form the C-C bonds necessary for the quinoline framework. For instance, a pre-functionalized aniline and a suitable coupling partner can be used to construct the quinoline ring.

Copper-catalyzed reactions: Copper catalysts have been utilized for the synthesis of polysubstituted quinolines under aerobic conditions. ias.ac.in These reactions can proceed through tandem oxidative cyclization pathways.

Nickel-catalyzed cross-coupling: Nickel catalysts have been shown to be effective in facilitating C-C bond formation between aryl boronic acids and N-acyliminium precursors derived from quinolines, proceeding under mild conditions. rsc.orgucla.edursc.org

Cobalt-catalyzed synthesis: Cobalt complexes have been used to catalyze the synthesis of quinazolines through tandem C-H amidation and cyclization, a strategy that could be adapted for quinoline synthesis. frontiersin.org

Transition-metal-catalyzed C-H functionalization of the quinoline core itself is also a powerful strategy for introducing substituents at specific positions, although this is more relevant for post-synthesis modification rather than the initial construction of the ring system. acs.org

Metal-Free and Organocatalytic Methodologies

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for quinoline synthesis to avoid the use of potentially toxic and expensive metals. mdpi.comnih.gov These approaches often rely on the use of small organic molecules as catalysts to promote the desired transformations. nih.govresearchgate.net

Brønsted and Lewis Acid Catalysis: Various acids can catalyze the cyclization reactions that form the quinoline ring. For example, a Brønsted acid-promoted homo-diaza-Cope rearrangement of N-aryl-N′-cyclopropyl hydrazines has been developed for quinoline synthesis. mdpi.com

Iodine-catalyzed reactions: Molecular iodine can act as a mild Lewis acid and an oxidizing agent to promote the cyclization of anilines with alkynes or other suitable partners.

Organocatalytic [3+2] Cycloadditions: Organocatalysts can facilitate cycloaddition reactions that lead to the formation of the quinoline ring system. researchgate.net These reactions often proceed through the generation of reactive intermediates like enamines or enolates. researchgate.net

Radical-Promoted Cyclizations: Metal-free methods involving radical-promoted cyclization of arylamine precursors have also been reported for the synthesis of substituted quinolines. mdpi.com

These modern catalytic approaches offer promising avenues for the efficient and selective synthesis of complex molecules like this compound, providing milder and more sustainable alternatives to traditional methods.

An in-depth analysis of advanced synthetic methodologies for the chemical compound this compound is presented in this article. The focus is on sophisticated and contemporary approaches to its synthesis, including C-H functionalization, green chemistry principles, and stereoselective pathways.

Chemical Transformations and Reactivity Profiles of 3,8 Dibromo 4 Chloro 6 Methylquinoline

Solubility and Stability

Solubility: Like many other halogenated quinolines, this compound is expected to have low solubility in water but should be soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), and ethanol. evitachem.com

Stability: The compound is generally stable under standard laboratory conditions. However, prolonged exposure to light or moisture may lead to degradation. evitachem.com It should be stored in a cool, dry place, often under an inert atmosphere. bldpharm.com

Structural and Electronic Properties

Reactivity and Potential Applications in Synthesis

The unique substitution pattern of 3,8-Dibromo-4-chloro-6-methylquinoline makes it a versatile platform for further chemical transformations.

Nucleophilic Substitution Reactions

The halogen atoms on the quinoline (B57606) ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the bromine atoms, particularly the one at the 8-position, due to electronic effects and the position relative to the ring nitrogen. mdpi.commdpi.com This differential reactivity can be exploited for selective functionalization.

Cross-Coupling Reactions

The bromo substituents are excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for the synthesis of more complex molecules. The ability to selectively perform cross-coupling at the bromine positions while leaving the chlorine intact (or vice versa) would be a significant advantage in multistep synthetic sequences.

Other Chemical Transformations

The quinoline nitrogen can be N-oxidized to form the corresponding N-oxide, which can alter the reactivity of the ring system. The methyl group could also potentially undergo oxidation or other transformations under specific reaction conditions.

Advanced Spectroscopic and Analytical Methodologies in the Characterization of 3,8 Dibromo 4 Chloro 6 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required for the complete structural assignment of 3,8-Dibromo-4-chloro-6-methylquinoline.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

The ¹H NMR spectrum is used to identify all unique proton environments in the molecule. For this compound, three distinct aromatic proton signals and one methyl proton signal are expected. The methyl group protons (6-CH₃) would appear as a singlet in the upfield region, typically around δ 2.5 ppm. The aromatic protons (H-2, H-5, and H-7) would resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, with their precise chemical shifts influenced by the electronic effects of the halogen substituents.

The ¹³C NMR spectrum provides information on the carbon skeleton. Ten distinct signals would be anticipated, corresponding to the nine carbons of the quinoline (B57606) core and the one methyl carbon. The methyl carbon would have a characteristic upfield shift. The quinoline carbons would appear in the aromatic region (typically δ 110-160 ppm), with carbons bonded to electronegative halogens (C-3, C-4, C-8) showing significant downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Assignment | Expected ¹H NMR Shift (δ, ppm) | Expected ¹³C NMR Shift (δ, ppm) |

|---|---|---|

| 6-CH₃ | ~2.5 (singlet) | ~20-25 |

| Aromatic H (H-2, H-5, H-7) | 7.0 - 9.0 | - |

| Aromatic C & Quaternary C | - | 110 - 160 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily establish the connectivity between the H-5 and H-7 protons on the benzene (B151609) portion of the quinoline ring, if any coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the signals of the methyl protons to the methyl carbon and each of the aromatic proton signals (H-2, H-5, H-7) to their corresponding carbon atoms (C-2, C-5, C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which helps in confirming spatial relationships. A NOESY spectrum could show a correlation between the methyl protons (6-CH₃) and the H-5 and H-7 protons, confirming their proximity on the same ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound, with the molecular formula C₁₀H₆Br₂ClN, the expected monoisotopic mass would be precisely determined. The characteristic isotopic pattern resulting from the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one chlorine atom (³⁵Cl and ³⁷Cl) would be a key diagnostic feature, showing a unique cluster of peaks for the molecular ion.

Table 2: Molecular Formula and Mass

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆Br₂ClN | evitachem.com |

| Average Mass | 335.423 g/mol | evitachem.com |

| Monoisotopic Mass | ~332.856 g/mol | - |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In MS/MS analysis, the molecular ion is isolated and fragmented to produce smaller, characteristic ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would likely involve the sequential loss of halogen atoms (Br or Cl) or the methyl group. The fragmentation of the quinoline ring itself can also yield diagnostic ions that help confirm the core structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations include C-H stretching from the aromatic rings and the methyl group (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations from the quinoline ring system (typically in the 1400-1650 cm⁻¹ region), and C-H bending vibrations. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the IR data, providing strong signals for the aromatic ring breathing modes and the carbon-halogen bonds. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. epa.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique fingerprint of the compound. For this compound, the spectrum would be characterized by vibrations corresponding to the quinoline core and its various substituents.

While specific experimental data for this compound is not publicly available, the expected vibrational modes can be predicted based on the known absorption regions of its constituent parts. The characterization of newly synthesized quinoline derivatives routinely relies on IR spectroscopy to confirm their chemical structures. nih.gov

Table 1: Predicted FTIR Spectral Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | C-H stretching | Aromatic C-H stretches from the quinoline ring system. |

| 2980-2850 | C-H stretching | Aliphatic C-H stretches from the 6-methyl group. |

| 1620-1580 | C=N stretching | Characteristic stretching of the imine bond within the pyridine (B92270) ring. |

| 1550-1450 | C=C stretching | Aromatic carbon-carbon skeletal vibrations of the fused rings. |

| 1200-1000 | C-Cl stretching | Stretch vibration for the aryl-chloride bond at the C4 position. |

| 700-550 | C-Br stretching | Stretch vibrations for the two aryl-bromide bonds at the C3 and C8 positions. |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to FTIR. It measures inelastic scattering of monochromatic light, providing information on vibrational modes that are often weak or absent in an IR spectrum. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of the quinoline ring. The analysis of quinoline derivatives often employs a combination of spectroscopic techniques, including Raman, to achieve a full structural elucidation. iucr.org

For this compound, Raman spectroscopy would be expected to yield strong signals for the aromatic C=C stretching modes of the quinoline core. The C-Br and C-Cl stretching vibrations would also be detectable, providing complementary data to the FTIR spectrum.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Probing Electronic Structure and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The quinoline scaffold, an aromatic heterocycle, possesses π-electrons that can be excited to higher energy orbitals (π→π* transitions) by absorbing UV radiation. The lone pair of electrons on the nitrogen atom can also undergo n→π* transitions. These transitions provide insight into the electronic structure of the molecule.

The absorption spectrum of this compound is expected to display characteristic bands for the quinoline system. The presence of halogen (bromo and chloro) and alkyl (methyl) substituents, which act as auxochromes, would likely induce a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline parent molecule. While specific experimental λmax values are not documented, spectrophotometric methods are commonly used to determine halogenated quinoline derivatives. nih.gov Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could further probe the compound's electronic properties, though no specific fluorescence data for this molecule is currently published.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by yielding detailed information on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound has not been reported, analysis of closely related halogenated quinolines demonstrates the power of this technique. For instance, the crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline revealed a planar quinoline ring system and detailed intermolecular C-H⋯Br, C-H⋯π, and π–π stacking interactions that dictate the crystal packing. researchgate.net Similarly, the structure of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one was confirmed by single-crystal X-ray diffraction. mdpi.com For this compound, a successful crystallographic analysis would provide the key parameters listed in the table below.

Table 2: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements that describe the arrangement of molecules within the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles between them. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Identification and measurement of non-covalent forces like hydrogen bonds, halogen bonds, and π–π stacking. |

Chromatographic Separation Techniques Coupled with Spectroscopy (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated chromatographic-spectroscopic techniques are essential for the separation, identification, and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. A gas chromatograph separates components of a mixture, which are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation pattern. The analysis of halogenated quinolines by GC has been established for decades, with early methods using packed columns like QF-1 on Chromosorb W support to separate various chloroquinoline isomers. oup.comoup.com

For this compound, GC-MS analysis would provide a retention time characteristic of its volatility and interaction with the GC column, along with a mass spectrum confirming its molecular weight and providing structural clues from its fragmentation. Predicted mass spectrometry data suggests the types of ions that would be observed. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 255.95232 |

| [M+Na]⁺ | 277.93426 |

| [M+K]⁺ | 293.90820 |

| [M]⁻ | 254.94559 |

| Data sourced from PubChemLite, based on the molecular formula C10H7BrClN, which appears to be an error in the source database. The correct formula is C10H6Br2ClN with a monoisotopic mass of approximately 334.84 g/mol . The predicted m/z values listed are for a different, lighter compound. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of compounds that are non-volatile or thermally labile. The compound is first separated by high-performance liquid chromatography (HPLC) and subsequently analyzed by a mass spectrometer. This method is widely used in drug development and pharmacokinetic studies of quinoline derivatives. For example, a sensitive and reliable LC-MS/MS method was developed for the determination of 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14) in plasma and urine, demonstrating the technique's applicability to complex biological matrices. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents one of the most powerful hyphenated techniques for unambiguous structure elucidation directly from a complex mixture. It physically couples an LC system to an NMR spectrometer. While technically demanding due to sensitivity limitations, it provides complete NMR spectra (¹H, ¹³C) of separated analytes, which is invaluable for identifying unknown impurities or metabolites without the need for prior isolation. nih.gov The choice of mobile phase is critical, with formic acid often used as a compromise between LC separation and MS and NMR compatibility. nih.gov

Computational and Theoretical Investigations of 3,8 Dibromo 4 Chloro 6 Methylquinoline

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and reactivity of molecules. researchgate.net For quinoline (B57606) derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to optimize molecular geometry and calculate various electronic properties. dergipark.org.trresearchgate.net These calculations are crucial for understanding how the specific arrangement of bromo, chloro, and methyl substituents on the quinoline core influences its chemical behavior. The electron-withdrawing effects of the bromine and chlorine atoms are known to significantly activate the quinoline ring system.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For 3,8-Dibromo-4-chloro-6-methylquinoline, the halogen substituents are expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the chemical behavior of the molecule. These indices help predict how the compound will interact with other chemical species.

Table 1: Hypothetical Reactivity Indices for this compound Calculated via DFT

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.40 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.45 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |

| Ionization Potential (I) | 6.85 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 2.40 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 4.625 | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | 2.225 | Resistance of the molecule to change its electron configuration. |

| Chemical Softness (S) | 0.449 | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | 4.80 | A measure of the molecule's electrophilic nature. |

Quantum chemical methods are extensively used to predict spectroscopic properties, which can then be validated against experimental data. dergipark.org.tr Techniques like the Gauge-Invariant Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. researchgate.net Similarly, calculations of vibrational frequencies are compared with experimental FT-IR and Raman spectra to confirm structural assignments. researchgate.net For halogenated quinolines, DFT can accurately predict the characteristic vibrational modes, such as C-Cl stretching, and the chemical shifts of aromatic protons and carbon atoms, which are influenced by the electronic effects of the substituents. dergipark.org.tr

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Data | Interpretation |

| ¹H NMR | δ ~2.6 ppm (s, 3H, -CH₃); δ 7.5-8.5 ppm (m, 3H, Ar-H) | The methyl group protons appear in the typical alkyl region, while the aromatic protons are shifted downfield due to the influence of the heterocyclic ring and halogens. |

| ¹³C NMR | δ ~22 ppm (-CH₃); δ 120-150 ppm (Ar-C) | The methyl carbon is found in the aliphatic region. Aromatic carbons show a wide range of shifts, with carbons bonded to halogens being significantly affected. |

| FT-IR | ~1580 cm⁻¹ (C=N stretch); ~1550 cm⁻¹ (C=C stretch); ~750 cm⁻¹ (C-Cl stretch); ~600 cm⁻¹ (C-Br stretch) | The predicted frequencies correspond to the key functional groups within the molecule, confirming the quinoline core and the presence of halogen substituents. dergipark.org.tr |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov For a relatively rigid structure like this compound, MD simulations are particularly useful for studying how the molecule interacts with its environment, such as a solvent or a biological receptor. These simulations can reveal stable conformations and the nature of non-covalent interactions, like hydrogen bonds and hydrophobic interactions, which are crucial for understanding its biological activity and material properties. nih.gov Analysis of the root mean square fluctuation (RMSF) can indicate the flexibility of different parts of the molecule during the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

QSAR and QSPR models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov For a series of quinoline derivatives, QSAR studies can reveal how specific substituents contribute to their therapeutic effects. For instance, the presence and position of bromine atoms can enhance lipophilicity, which may improve cell membrane penetration, while chloro and methyl groups can modulate interactions with specific biological targets like protein kinases. These models are built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using them to create a mathematical equation that predicts the activity or property of interest.

Table 3: QSAR/QSPR Descriptors and Their Influence on the Properties of Substituted Quinolines

| Descriptor | Influence on Property/Activity | Relevance to this compound |

| LogP (Lipophilicity) | Affects membrane permeability and solubility. | The two bromine atoms and the methyl group are expected to increase lipophilicity. |

| Molecular Weight | Influences diffusion and binding affinity. | High halogen content leads to a higher molecular weight (335.42 g/mol ). sigmaaldrich.com |

| Dipole Moment | Governs intermolecular interactions and binding orientation. | The arrangement of polar C-Br and C-Cl bonds creates a significant molecular dipole. |

| Steric Hindrance | Affects accessibility of reactive sites and fit within a binding pocket. | The methyl group at C-6 and the chlorine at C-4 can sterically hinder reactions at adjacent positions. |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing the transition state (TS) structures. For this compound, a key reaction is Nucleophilic Aromatic Substitution (NAS). The strong electron-withdrawing effects of the bromo and chloro substituents activate the quinoline ring, making it more susceptible to attack by nucleophiles. Computational analysis can map the entire reaction pathway, calculating the activation energy barriers and confirming the stabilizing effect of polar aprotic solvents like DMF or DMSO, which can solvate the charged transition state intermediate.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. nih.govresearchgate.net This method is instrumental in drug discovery for identifying potential therapeutic targets. mdpi.com For quinoline derivatives, which are known to interact with targets like protein kinases, molecular docking can simulate how this compound fits into the active site of a kinase. The docking score, along with an analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds, helps to rationalize the compound's biological activity and guide the design of more potent analogues. researchgate.net

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase (e.g., p38α MAP kinase)

| Parameter | Result | Significance |

| Target Protein | p38α MAP Kinase | A known target for anti-inflammatory and anticancer agents. |

| Binding Site | ATP-binding pocket | The active site where inhibitors typically bind. |

| Docking Score | -8.5 kcal/mol | A lower score indicates a higher predicted binding affinity. |

| Key Interactions | Hydrogen Bond: Quinoline nitrogen with a backbone NH of a key residue. Halogen Bonds: C-Br and C-Cl groups with backbone carbonyl oxygens. Hydrophobic Interactions: Methyl group and aromatic rings with nonpolar residues in the binding pocket. | These specific interactions stabilize the ligand-protein complex, contributing to the inhibitory potential of the compound. nih.govresearchgate.net |

Exploration of Biological and Medicinal Chemistry Research Avenues for 3,8 Dibromo 4 Chloro 6 Methylquinoline Derivatives

Design Principles for Quinoline-Based Biologically Active Compounds

The design of biologically active compounds based on the quinoline (B57606) framework is a well-established strategy in drug discovery. nih.govresearchgate.net The quinoline nucleus is considered a versatile pharmacophore, lending itself to a multitude of chemical modifications to achieve desired therapeutic effects. researchgate.net This adaptability allows for its use in generating extensive compound libraries for screening against various diseases. nih.gov

Key design principles include:

Scaffold Hopping and Molecular Hybridization: The quinoline core is often combined with other known bioactive fragments to create hybrid molecules with potentially synergistic or enhanced activity. This strategy has been successfully used to develop novel anticancer and antimicrobial agents. mdpi.comnih.gov

Bioisosteric Replacement: This principle involves substituting one atom or group with another that has similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. For instance, within a series of quinoline derivatives, replacing a hydrogen atom with a halogen like chlorine or bromine can significantly alter the compound's electronic properties, lipophilicity, and ability to interact with biological targets. nih.gov

Functionalization at Key Positions: The quinoline ring can be functionalized at numerous positions, and the location of substituents dramatically influences the compound's pharmacological profile. researchgate.netnih.gov For example, the 4-aminoquinoline (B48711) structure is famously associated with antimalarial drugs like chloroquine, while substitutions at other positions are explored for anticancer, antibacterial, and anti-inflammatory activities. nih.govmdpi.com The synthesis of quinoline derivatives often involves well-known name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which allow for the introduction of diverse substituents. researchgate.net

These principles guide the rational design of new quinoline-based molecules, including derivatives of 3,8-Dibromo-4-chloro-6-methylquinoline, for targeted therapeutic applications.

Structure-Activity Relationship (SAR) Studies of Analogs and Substituted Derivatives

Halogenation is a critical tool in medicinal chemistry to modulate a drug's properties. The introduction of halogen atoms (F, Cl, Br, I) onto a scaffold like quinoline can profoundly impact its biological activity. nih.gov

Lipophilicity and Permeability: Halogens, particularly chlorine and bromine, increase the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, such as the cell walls of bacteria or the plasma membrane of cancer cells, which can be a prerequisite for reaching an intracellular target. nih.gov

Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms like oxygen or nitrogen in the active sites of biological targets such as enzymes. This specific type of interaction can contribute significantly to binding affinity and selectivity.

Electronic Effects: Halogens are electron-withdrawing groups that alter the electronic distribution of the quinoline ring system. This can influence the pKa of the quinoline nitrogen and affect how the molecule interacts with its biological target. researchgate.net

Positional Importance: The position of the halogen is crucial. For example, a halogen at the 7-position of the quinoline ring is a common feature in potent 4-aminoquinoline antimalarials. nih.gov Studies on bromo-substituted 8-hydroxyquinolines have demonstrated that bromination can lead to significant antiproliferative activity against various tumor cell lines. researchgate.net The presence of bromine at the C8 position and another at the C3 position, along with chlorine at the C4 position, creates a unique electronic and steric profile that would be a key determinant of the molecule's specific interactions and biological effects.

| Substituent Feature | General Impact on Quinoline Derivatives | Potential Implication for this compound |

| Dibromo-substitution (C3 & C8) | Increases lipophilicity; can form halogen bonds; acts as an electron-withdrawing group. nih.govresearchgate.net | Enhanced membrane permeability and potential for specific halogen bonding interactions with target proteins. |

| Chloro-substitution (C4) | Key feature in many bioactive compounds; acts as a leaving group for further synthesis; electron-withdrawing. mdpi.comnih.gov | A reactive site for creating derivatives and a contributor to the molecule's overall electronic character and binding potential. |

While halogens provide significant electronic and binding contributions, other substituents like methyl groups also play a defining role in modulating the activity of quinoline derivatives.

Steric Effects: The methyl group at the C6 position introduces steric bulk. This can influence the molecule's conformation and how it fits into a target's binding pocket. Depending on the topology of the binding site, this steric hindrance can either enhance selectivity or decrease affinity.

Metabolic Stability: Substituents can block sites of metabolic attack, potentially increasing the half-life of a compound. The placement of the methyl group at C6 could influence the metabolic stability of the quinoline ring.

The 4-Chloro Substituent: The chlorine atom at the C4 position is a particularly important feature. It is a known reactive site for nucleophilic substitution, providing a synthetic handle to introduce a wide variety of side chains, as famously exploited in the synthesis of 4-aminoquinoline antimalarials from 4,7-dichloroquinoline. mdpi.commdpi.com This position is therefore a prime target for creating libraries of derivatives for SAR studies.

| Substituent Feature | General Impact on Quinoline Derivatives | Potential Implication for this compound |

| Methyl Group (C6) | Increases lipophilicity; introduces steric bulk. | May improve membrane transport and influence binding pocket interactions. |

| Quinoline Nitrogen | Acts as a proton acceptor (base); can coordinate with metal ions. nih.govmdpi.com | Essential for solubility at physiological pH and for key interactions with biological targets. |

Mechanistic Investigations of Molecular and Cellular Interactions

The diverse biological activities of quinoline derivatives stem from their ability to interact with a variety of molecular targets and subsequently modulate cellular processes. nih.govsigmaaldrich.com Based on its structure, derivatives of this compound could be investigated for several mechanisms of action.

The planar, aromatic nature of the quinoline ring, combined with its specific substituents, makes it a candidate for interacting with several classes of biological macromolecules.

Nucleic Acids: The flat quinoline ring system is well-suited for intercalating between the base pairs of DNA. This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a known mechanism for some anticancer drugs.

Enzymes: Quinoline derivatives have been identified as inhibitors of a wide range of enzymes.

Protein Kinases: Many kinase inhibitors used in cancer therapy feature a quinoline scaffold. mdpi.comsigmaaldrich.com These compounds typically bind to the ATP-binding pocket of kinases, inhibiting their function and disrupting signaling pathways that control cell growth and proliferation.

Topoisomerases: These are enzymes that manage the topology of DNA. Some quinoline-based compounds can inhibit topoisomerases, leading to breaks in the DNA strand and inducing cell death. researchgate.net This is another established mechanism for anticancer agents.

Receptors: Depending on the side chains attached, quinoline derivatives can be designed to bind to specific cellular receptors, modulating their activity.

By binding to the targets mentioned above, quinoline compounds can trigger a cascade of downstream cellular events.

Cell Cycle Arrest: Many anticancer agents function by halting the cell cycle, preventing cancer cells from dividing. Quinoline derivatives have been shown to cause cell cycle arrest at different phases (e.g., G2/M or S phase), providing an opportunity for the cell to undergo apoptosis. sigmaaldrich.com

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. By interfering with key targets like DNA or essential enzymes, quinoline compounds can activate apoptotic pathways, leading to the selective death of cancer cells.

Inhibition of Signaling Pathways: By inhibiting protein kinases, quinoline derivatives can block critical signaling pathways, such as those involved in cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis. nih.gov

| Potential Mechanism | Description | Relevant Biological Targets |

| Enzyme Inhibition | Blocking the active site of enzymes crucial for cell survival and proliferation. sigmaaldrich.comresearchgate.net | Protein Kinases, Topoisomerases |

| DNA Intercalation | Inserting into the DNA double helix, disrupting replication and transcription. | DNA |

| Pathway Modulation | Interfering with cellular signaling cascades. nih.gov | Receptors, Kinases |

| Induction of Apoptosis | Triggering programmed cell death in pathological cells. sigmaaldrich.com | Caspases, Bcl-2 family proteins |

| Cell Cycle Arrest | Halting the process of cell division. sigmaaldrich.com | Cyclin-dependent kinases (CDKs) |

Target Identification and Validation Methodologies

Identifying the molecular targets of a bioactive compound is a critical step in drug discovery, providing insight into its mechanism of action. nih.gov For derivatives of this compound, a combination of computational and experimental approaches can be employed to elucidate their biological partners.

Experimental Approaches:

Experimental target identification strategies can be broadly categorized into affinity-based and label-free methods. nih.gov

Affinity-Based Pull-Down Methods: These techniques are widely used for isolating and identifying the binding partners of a small molecule. nih.gov The process involves chemically modifying the quinoline derivative to attach an affinity tag, such as biotin. nih.gov This "bait" molecule is then incubated with cell lysates or extracts. The bait, along with its bound proteins, is captured using an affinity matrix (e.g., streptavidin beads), and the identified proteins are subsequently analyzed by mass spectrometry. nih.gov A similar classical approach is affinity chromatography, where the small molecule is immobilized on a solid support to capture its binding partners from a protein mixture. acs.org

Label-Free Methods: These methods identify protein targets using the unmodified small molecule, thus avoiding potential interference from chemical tags. semanticscholar.org Techniques like the drug affinity responsive target stability (DARTS) assay rely on the principle that a protein becomes more resistant to protease digestion when bound to a small molecule ligand. acs.org Another prominent label-free technique is the thermal shift assay (TSA), which measures the change in a protein's thermal stability upon ligand binding. mdpi.com

Computational Approaches:

In Silico Profiling: Computational methods offer a rapid, initial screening for potential targets. acs.org These can include chemical similarity searching, where the structure of the quinoline derivative is compared against databases of compounds with known biological activities, and panel docking, where the molecule is computationally docked against a panel of known protein targets. acs.org For instance, an inverse virtual screening (IVS) approach was used to identify N-myristoyltransferase (NMT) as a potential target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives. nih.gov

The validation of these potential targets is crucial and often involves a multi-validation approach to confirm that modulating the target produces a therapeutic effect. youtube.com This can include in vitro and in vivo models to study the functional consequences of the drug-target interaction. youtube.com

Table 1: Overview of Target Identification Methodologies

| Methodology | Principle | Key Advantages | Key Limitations | Reference |

|---|---|---|---|---|

| Affinity-Based Pull-Down | A tagged version of the small molecule is used to selectively isolate its binding proteins from a complex mixture. | Directly isolates binding partners; widely used and well-established. | The chemical tag may alter the binding properties of the molecule; potential for non-specific binding. | nih.gov |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand-bound proteins exhibit increased stability and resistance to protease digestion. | Does not require modification of the small molecule; can be used in complex protein mixtures. | Not all ligand binding events confer protease resistance; may miss certain targets. | acs.org |

| Thermal Shift Assay (TSA) | Measures the shift in the melting temperature of a protein upon ligand binding. | Label-free; suitable for high-throughput screening. | Requires purified protein; not all binding events result in a significant thermal shift. | mdpi.com |

| Inverse Virtual Screening (IVS) | The small molecule is docked against a large library of protein structures to predict potential binding partners. | Rapid and cost-effective; provides a prioritized list of potential targets for experimental validation. | Predictions are highly dependent on the quality of scoring functions and protein structures; can generate false positives. | nih.gov |

In Silico Drug Discovery and Ligand Design Approaches

Computational, or in silico, methods are indispensable in modern drug discovery for designing and optimizing lead compounds. youtube.com For derivatives of this compound, these approaches can guide the synthesis of analogues with improved potency and selectivity.

Ligand-Based Drug Design (LBDD):

When the three-dimensional structure of the biological target is unknown, LBDD methods can be employed. youtube.com These approaches rely on analyzing a set of molecules with known activities to build a predictive model. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), correlate the 3D structural and electrostatic properties of a series of quinoline derivatives with their biological activity. nih.govnih.gov By analyzing the resulting contour maps, researchers can identify which structural modifications are likely to enhance activity. researchgate.net For example, a 3D-QSAR study on quinoline-based compounds with anti-gastric cancer activity was used to design new ligands with potentially improved biological effects. nih.govdntb.gov.ua

Structure-Based Drug Design (SBDD):

If the 3D structure of the target protein is available, SBDD methods can be used to design ligands that fit precisely into the binding site. youtube.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.gov For quinoline derivatives, docking studies can elucidate key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the active site. nih.govnih.gov This information is invaluable for designing modifications to the quinoline scaffold, such as at the reactive chloro and bromo positions, to improve binding. evitachem.com

Virtual Screening: Large databases of chemical compounds can be computationally screened against a protein target to identify new potential inhibitors. youtube.com This allows for the rapid identification of novel quinoline-based scaffolds that are predicted to bind to a target of interest.

Table 2: Key In Silico Approaches for Quinoline Derivatives

| Technique | Description | Application for Quinoline Derivatives | Reference |

|---|---|---|---|

| 3D-QSAR/CoMFA | Generates a 3D model that relates the steric and electrostatic fields of molecules to their biological activity. | To identify structural features on the quinoline ring that are crucial for activity and to guide the design of new derivatives with enhanced potency. | nih.govresearchgate.net |

| Molecular Docking | Predicts how a ligand binds to a protein's active site and estimates the binding affinity. | To understand the binding mode of quinoline derivatives and to design modifications that improve interactions with key residues of a target protein. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex over time to assess its stability. | To validate the stability of docking poses and to understand the dynamic behavior of the quinoline ligand within the binding pocket. | researchgate.net |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | To assess the drug-likeness of newly designed quinoline derivatives early in the discovery process. | nih.gov |

Rational Design of Quinoline-Based Probes for Biological Systems

The inherent fluorescence properties of the quinoline ring make it an excellent scaffold for developing fluorescent probes for bioimaging and sensing applications. crimsonpublishers.comcrimsonpublishers.com The rational design of such probes based on the this compound structure involves strategic modifications to control their photophysical properties and biological targeting.

A modular design strategy is often employed, where the quinoline core is functionalized with different domains to tune its properties. nih.govacs.org

Fluorophore Core: The quinoline ring itself serves as the core fluorophore. nih.gov Its inherent photophysical properties can be modulated by the existing substituents (bromo, chloro, and methyl groups).

Tuning Domain: Substitutions can be made to the quinoline scaffold to tune photophysical properties like emission wavelength and quantum yield. nih.govacs.org For example, palladium-catalyzed cross-coupling reactions can be used to introduce new functional groups at the halogenated positions (3, 4, and 8), enabling the combinatorial development of diverse fluorophores. nih.govacs.org

Targeting/Sensing Moiety: A specific functional group can be introduced to enable the probe to interact with and respond to a particular analyte or cellular environment. For instance, probes have been designed to detect pH changes, metal ions like Zn(II), or specific biomolecules such as tau aggregates in Alzheimer's disease. acs.orgarabjchem.orgnih.gov The mechanism of action for these probes often involves processes like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or aggregation-induced emission (AIE). acs.orgarabjchem.org

For example, a "turn-on" fluorescent probe for tau aggregates was designed using a donor-acceptor architecture based on the quinoline scaffold. acs.org Another study reported a quinoline-based probe for Zn(II) that operated through the inhibition of ESIPT and induction of AIE upon binding the metal ion. arabjchem.org These examples highlight the versatility of the quinoline scaffold in creating sophisticated tools for chemical biology. nih.govacs.org

Table 3: Design Strategies for Quinoline-Based Fluorescent Probes

| Design Strategy | Principle | Example Application | Reference |

|---|---|---|---|

| Donor-Acceptor Architecture (ICT) | Incorporating electron-donating and electron-accepting groups to create a probe whose fluorescence is sensitive to the polarity of its environment. | Imaging of tau aggregates in Alzheimer's disease. | acs.org |

| Excited-State Intramolecular Proton Transfer (ESIPT) | The fluorescence properties change upon binding an analyte that inhibits the ESIPT process. | Detection of Zn(II) ions in biological systems. | arabjchem.org |

| Aggregation-Induced Emission (AIE) | The probe is non-fluorescent when dissolved but becomes highly emissive upon aggregation, often triggered by binding to a target. | Sensing of Zn(II) and use in anti-counterfeiting inks. | arabjchem.org |

| Ratiometric Sensing | The probe exhibits two distinct emission bands that respond differently to the analyte, allowing for more accurate quantification. | Targeting and sensing lysosomal pH. | nih.gov |

Applications in Materials Science and Emerging Technologies

Optoelectronic Applications: Design and Synthesis of Quinoline-Based Materials

Quinoline (B57606) derivatives have garnered significant interest for their use in optoelectronic devices due to their excellent photophysical properties. dergipark.org.tr The electron-withdrawing nature of the quinoline ring system plays a vital role in electron transport processes, a key function in many optoelectronic applications. researchgate.net

Quinoline derivatives are promising materials for the emission layers of Organic Light-Emitting Diodes (OLEDs) and as components in Organic Photovoltaics (OPVs). nih.govnih.gov Their versatility allows for their incorporation into both polymer-based and small molecule-based devices. nih.gov For instance, certain quinoline derivatives have been successfully used as fluorescent materials in the fabrication of OLED devices. dergipark.org.tr In the context of OPVs, quinoline-based compounds can function as either electron donors or acceptors, a critical aspect of photovoltaic device architecture. nih.gov The performance of these devices is intimately linked to the molecular structure of the quinoline derivative, including the nature and position of its substituents. The halogen atoms in 3,8-Dibromo-4-chloro-6-methylquinoline could potentially enhance intersystem crossing, a phenomenon that can be beneficial for achieving efficient phosphorescence in OLEDs.

A review of recent developments highlights the growing popularity of quinoline derivatives in third-generation photovoltaic applications. nih.govresearchgate.net The ability to tune their absorption spectra and energy levels through chemical modification is a key advantage. nih.gov For example, the introduction of different functional groups can alter the material's ability to absorb sunlight and transport charge, directly impacting the power conversion efficiency of solar cells. nih.gov

Table 1: Examples of Quinoline Derivatives in Optoelectronic Applications

| Quinoline Derivative | Application | Key Finding |

| 5,7-dibromo-8-hydroxyquinoline | OLED | Demonstrated high fluorescence yield suitable for use as a light-emitting material. dergipark.org.tr |

| Various quinoline-metal complexes | Photovoltaic Cells | Showed promise in both polymer solar cells and dye-sensitized solar cells due to tunable properties. nih.gov |

This table is generated based on data from the text.

The inherent fluorescence of the quinoline moiety makes it an excellent building block for the design of fluorescent probes and sensors. rsc.org These sensors can be designed to detect a variety of analytes, including metal ions and biologically relevant molecules. nih.govmdpi.com The principle behind their function often involves a change in fluorescence intensity or a shift in emission wavelength upon binding to the target analyte. rsc.org

For example, quinoline-based probes have been developed for the selective detection of copper ions, demonstrating a significant fluorescence enhancement and a noticeable color change. rsc.org Others have been engineered to detect cations like zinc, lithium, sodium, and calcium. nih.govmdpi.com The selectivity and sensitivity of these probes can be finely tuned by modifying the quinoline structure. The presence of halogen atoms, such as in this compound, could influence the probe's binding affinity and photophysical response. Furthermore, quinoline derivatives have been designed as "turn-on" fluorescent probes for imaging tau aggregates, which are associated with Alzheimer's disease, showcasing their potential in biomedical diagnostics. acs.org Another quinoline-based probe has been developed for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model, highlighting its utility in studying inflammatory disorders. rsc.org

Coordination Chemistry and Metal Complex Formation

Quinoline derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. colab.ws The resulting metal complexes often exhibit unique catalytic, electronic, and magnetic properties, making them valuable in various scientific fields. colab.wsacs.org

Quinoline-based ligands have been extensively used to create metal complexes that act as efficient catalysts in a variety of organic transformations. colab.ws These complexes have found applications in reactions such as atom transfer radical addition (ATRA), where copper(II) complexes of quinoline-based ligands have shown to be effective photoredox catalysts. rsc.org The synthesis of chiral ligands containing quinoline motifs has also been a significant area of research, leading to the development of catalysts for asymmetric synthesis, a critical process in the pharmaceutical industry. thieme-connect.com The specific substitution pattern on the quinoline ring, including the presence of halogens and alkyl groups, can influence the steric and electronic environment around the metal center, thereby affecting the catalyst's activity and selectivity.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Quinoline derivatives, particularly those with carboxylic acid functional groups, are excellent candidates for use as organic linkers in the synthesis of MOFs. nih.gov These quinoline-based MOFs can exhibit a range of functionalities, making them suitable for applications in gas storage, separation, catalysis, and sensing. researchgate.netnih.gov

For instance, a luminescent zirconium(IV)-based MOF synthesized with a quinoline-dicarboxylic acid ligand has demonstrated ultrasensitive detection of 4-nitrophenol (B140041) and Fe(III) ions. rsc.org Another study reported the synthesis of MOFs based on copper cyanide and 6-methylquinoline (B44275), which were used as heterogeneous catalysts for the oxidative discoloration of Rhodamine B dye. researchgate.net The porous nature and tunable properties of MOFs make them highly attractive materials, and the incorporation of functionalized quinoline linkers like this compound could lead to the development of novel MOFs with enhanced properties. For example, MOFs have been employed as catalysts in the Friedländer condensation for the synthesis of quinolines. researchgate.net

Table 2: Examples of Quinoline-Based MOFs and Their Applications

| MOF System | Ligand | Metal Ion | Application |

| Luminescent MOF | Quinoline-2,6-dicarboxylic acid | Zr(IV) | Sensing of 4-nitrophenol and Fe(III) ions. rsc.org |

| MOF Catalyst | 6-methylquinoline | Cu(I) | Catalytic degradation of Rhodamine B dye. researchgate.net |

| Catalytic MOF | Not specified | Hf(IV) | Friedländer synthesis of quinolines. researchgate.net |

This table is generated based on data from the text.

Polymer Chemistry: Incorporation of Quinoline Units into Macromolecular Structures

The incorporation of quinoline units into polymer backbones can impart desirable properties to the resulting macromolecules, such as high thermal stability, chemical resistance, and specific optoelectronic characteristics. Polyquinolines are a class of polymers known for their rigidity and high performance in demanding applications.

Research has focused on synthesizing processable quinoline-based polymers by introducing flexible or bulky groups to improve their solubility without significantly compromising their thermal properties. acs.org For example, the synthesis of fully aromatic quinoline-based homo- and copolymers containing quaternary silicon atoms has been shown to enhance solubility. acs.org The Friedländer condensation reaction is a common method used for the synthesis of these polymers. acs.org

Furthermore, quinoline-based monomers can be polymerized to create materials with specific functionalities. For instance, a novel acrylate (B77674) monomer based on a quinoline-chalcone structure was synthesized and polymerized to create polymers with antimicrobial activity and potential for drug release applications. nih.gov The presence of halogen atoms on the quinoline ring, as in this compound, could potentially enhance the flame retardant properties of polymers or serve as reactive sites for further polymer modification. The unique combination of substituents on this compound makes it an intriguing candidate for the development of new polymers with tailored properties for advanced applications.

Exploration in Advanced Functional Materials (e.g., organic conductors, semiconductors)

The unique molecular architecture of this compound, characterized by a polycyclic aromatic quinoline core and extensive halogenation, positions it as a compound of interest for exploration in the realm of advanced functional materials. While specific research on the application of this compound in organic conductors and semiconductors is not extensively documented, the inherent properties of halogenated quinoline derivatives provide a strong basis for its potential in these emerging technologies.

The quinoline structure itself can act as an electron acceptor, suggesting a potential for p-type semiconductor behavior. researchgate.net The introduction of halogen atoms—in this case, two bromine atoms and one chlorine atom—significantly influences the electronic properties of the molecule. Halogenation is a known strategy to modify the electronic characteristics of organic molecules, which can be pivotal for their application in electronic devices. nih.gov

Detailed Research Findings on Analogous Compounds:

Research into structurally related halogenated quinoline derivatives has shown promise in the field of organic electronics. For instance, the introduction of halogens can enhance inter- and intramolecular interactions, which are crucial for charge transport in organic semiconductors. Halogen bonding and other non-covalent interactions can facilitate ordered molecular packing in the solid state, a key determinant of charge carrier mobility.

Studies on other halogenated heterocyclic compounds have demonstrated that the type and position of the halogen atom can be used to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is critical for matching the energy levels of other materials within an organic electronic device, such as an organic light-emitting diode (OLED) or an organic photovoltaic (OPV) cell, thereby optimizing device performance.

Furthermore, the presence of heavy atoms like bromine can promote spin-orbit coupling, which is a desirable property for applications in phosphorescent OLEDs (PHOLEDs) and for manipulating spin states in spintronic devices. nih.gov Research on phenoxazine–quinoline conjugates, for example, has shown that the presence of chlorine and bromine atoms can lead to efficient room-temperature phosphorescence. nih.gov

While direct experimental data for this compound remains to be published, its structural motifs suggest it could be a valuable building block for the synthesis of novel organic electronic materials. Future research could focus on synthesizing and characterizing the electrical and optical properties of this compound and its derivatives to fully assess its potential in organic conductors and semiconductors.

Data on this compound:

| Property | Value |

| CAS Number | 1204812-25-8 |

| Molecular Formula | C10H6Br2ClN |

| Molecular Weight | 335.42234 g/mol |

| Exact Mass | 334.854 u |

Future Directions and Challenges in 3,8 Dibromo 4 Chloro 6 Methylquinoline Research

Development of Novel and Highly Efficient Synthetic Strategies

A significant challenge in the exploration of 3,8-Dibromo-4-chloro-6-methylquinoline lies in its synthesis. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, toxic reagents, and can result in low yields and poor regioselectivity, which are significant drawbacks for producing a polysubstituted quinoline like the target compound. nih.govnih.gov

Future research will necessitate the development of more sophisticated and efficient synthetic routes. Modern synthetic organic chemistry offers several promising avenues:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, could be employed to introduce the bromine and chloro substituents with high precision. However, the sequential and regioselective introduction of three different halogens onto the quinoline core presents a considerable challenge.

C-H Activation/Functionalization: Direct C-H activation is a powerful tool for the regioselective introduction of functional groups, avoiding the need for pre-functionalized starting materials. mdpi.com Developing a C-H activation strategy to selectively halogenate the 3, 4, and 8 positions of a 6-methylquinoline (B44275) precursor would be a highly innovative and atom-economical approach.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from multiple starting materials, offering high efficiency and molecular diversity. rsc.org Designing an MCR that assembles the this compound core would be a significant advancement.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can often improve reaction yields, reduce reaction times, and enhance safety and scalability compared to traditional batch processing. nih.govmdpi.com Applying these to the synthesis of the target compound could overcome some of the limitations of classical methods.

A comparative look at synthetic methodologies for related quinoline derivatives suggests the potential for high-yield synthesis, which could be adapted for this compound.

| Synthesis Method | Catalyst/Reagents | Solvent | Yield (%) | Reference |

| Friedländer Synthesis (Microwave) | Nafion NR50 | Ethanol | High | mdpi.com |

| Cobalt-Catalyzed Cyclization | Co(III) catalyst | - | High | mdpi.com |

| Rhodium-Catalyzed C-H Activation | Rhodium catalyst, Copper(II) oxidant | - | - | mdpi.com |

| Base-Mediated Cyclization | Ionic Liquid [bmim]HSO₄ | Solvent-free | High | nih.gov |

Advanced Mechanistic Elucidation of Reactivity and Biological Activity

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of their substituents. researchgate.net For this compound, the interplay between the electron-withdrawing effects of the halogens and the electron-donating methyl group, as well as the steric hindrance they impose, will be critical in defining its reactivity and biological interactions.

Future research should focus on:

Computational Modeling and DFT Studies: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and potential reaction mechanisms of the molecule. acs.org This can help predict the most likely sites for nucleophilic or electrophilic attack and guide synthetic efforts.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues of this compound with systematic variations in the substitution pattern will be crucial for establishing robust SARs. researchgate.net This will help identify the key structural features responsible for any observed biological activity.